

Quantum Chemical Calculations for 2-Hydroxy-5-nitronicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitronicotinic acid

Cat. No.: B1309875

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Disclaimer: As of the latest literature search, specific experimental or computational studies on **2-Hydroxy-5-nitronicotinic acid** are not readily available. Therefore, this technical guide is a comprehensive, hypothetical study based on established quantum chemical methodologies and data from closely related molecules, such as 2-hydroxy-5-nitropyridine and other nicotinic acid derivatives.[1][2][3][4] The presented data is intended to be representative and to provide a framework for future computational research on this molecule.

Introduction

2-Hydroxy-5-nitronicotinic acid is a pyridine derivative containing hydroxyl, nitro, and carboxylic acid functional groups. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse chemical properties imparted by these functional groups. Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular structure, electronic properties, and vibrational spectra of such compounds.[5][6]

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying organic molecules, offering a good balance between accuracy and computational cost.[6][7] This guide outlines a detailed protocol for performing quantum chemical calculations on **2-Hydroxy-5-nitronicotinic acid**, presenting the expected outcomes in a structured format for researchers, scientists, and professionals in drug development.

Experimental Protocols: Computational Methodology

The computational investigation of **2-Hydroxy-5-nitronicotinic acid** would be conducted using a standard quantum chemistry software package, such as Gaussian.[8] The primary theoretical model employed would be Density Functional Theory (DFT), which is well-suited for this class of molecules.[2][9]

2.1. Geometry Optimization and Vibrational Analysis

The initial molecular structure of **2-Hydroxy-5-nitronicotinic acid** would be built and subjected to full geometry optimization without any symmetry constraints. This is a crucial step to find the minimum energy conformation on the potential energy surface.[2]

- Theoretical Level: DFT
- Functional: B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional). This functional is widely used and has been shown to provide reliable results for similar organic molecules.[1][4][5][10]
- Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.[1][4][5][10]

Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[11]

2.2. Electronic Properties and Reactivity Descriptors

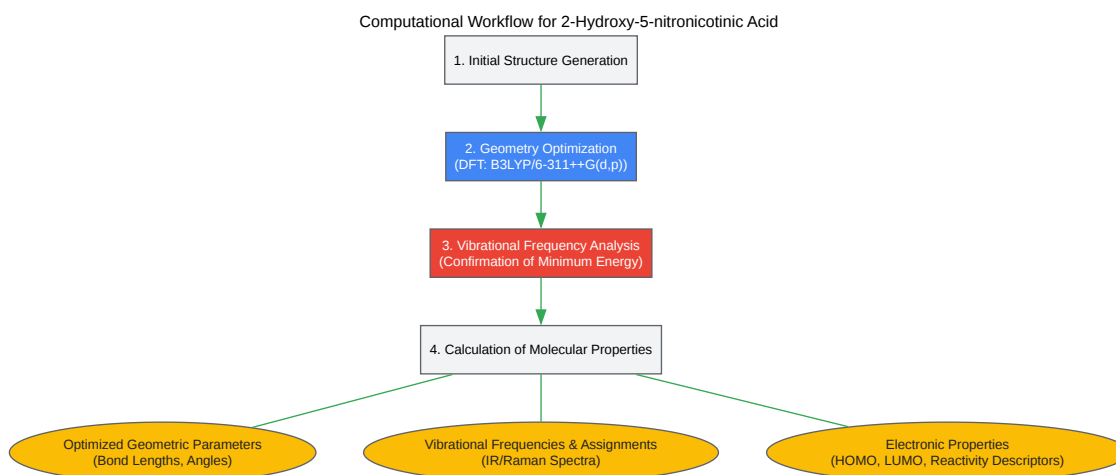
The electronic properties of the molecule would be investigated based on the optimized geometry. This includes the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The

energies of these orbitals and their energy gap (ΔE) are fundamental in understanding the chemical reactivity and kinetic stability of the molecule.[\[12\]](#)[\[13\]](#)[\[14\]](#)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
[\[15\]](#)

- Ionization Potential (I) $\approx -E_{\text{HOMO}}$
- Electron Affinity (A) $\approx -E_{\text{LUMO}}$
- Electronegativity (χ) $= (I + A) / 2$
- Chemical Hardness (η) $= (I - A) / 2$
- Chemical Softness (S) $= 1 / (2\eta)$
- Electrophilicity Index (ω) $= \chi^2 / (2\eta)$

Mandatory Visualizations



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Caption: A flowchart of the proposed computational methodology.

Caption: Molecular structure of **2-Hydroxy-5-nitronicotinic acid**.

Data Presentation

The following tables summarize the hypothetical quantitative data expected from the quantum chemical calculations on **2-Hydroxy-5-nitronicotinic acid**, based on values reported for similar molecules.^{[2][3][16]}

Table 1: Predicted Optimized Geometric Parameters

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)		
C2-N1	1.345	
C6-N1	1.338	
C2-C3	1.425	
C3-C4	1.395	
C4-C5	1.389	
C5-C6	1.398	
C2-O7	1.350	
C3-C9 (COOH)	1.480	
C9=O10	1.215	
C9-O11	1.360	
C5-N13 (NO2)	1.475	
N13-O14	1.230	
N13-O15	1.230	
Bond Angles (°)		
C6-N1-C2	118.5	
N1-C2-C3	121.0	
C2-C3-C4	119.5	
C3-C4-C5	119.0	
C4-C5-C6	118.0	
N1-C6-C5	124.0	
C3-C2-O7	118.0	
C2-C3-C9	121.0	

C4-C5-N13	119.0
O14-N13-O15	125.0

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm ⁻¹) (Scaled)	Assignment
3550	O-H stretch (hydroxyl)
3450	O-H stretch (carboxylic acid)
3100 - 3000	C-H stretch (aromatic)
1720	C=O stretch (carboxylic acid)
1620	C=C stretch (aromatic ring)
1580	NO ₂ asymmetric stretch
1480	C-C stretch (aromatic ring)
1350	NO ₂ symmetric stretch
1280	C-O stretch (hydroxyl)
1250	In-plane O-H bend (carboxylic acid)
840	Out-of-plane C-H bend
730	NO ₂ wagging

Note: Vibrational assignments are based on characteristic frequencies of functional groups found in similar compounds.[\[10\]](#)[\[15\]](#)[\[17\]](#)

Table 3: Predicted Electronic Properties and Reactivity Descriptors

Parameter	Predicted Value
EHOMO (eV)	-6.85
ELUMO (eV)	-3.20
HOMO-LUMO Gap (ΔE) (eV)	3.65
Ionization Potential (I) (eV)	6.85
Electron Affinity (A) (eV)	3.20
Electronegativity (χ) (eV)	5.025
Chemical Hardness (η) (eV)	1.825
Chemical Softness (S) (eV^{-1})	0.274
Electrophilicity Index (ω)	6.92

Note: These values are estimations based on trends observed in substituted pyridines and nitroaromatic compounds.^{[12][13][14]}

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the quantum chemical investigation of **2-Hydroxy-5-nitronicotinic acid**. The outlined methodologies, employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represent a standard and reliable approach for this class of molecules.^{[1][4][5]} The predicted data for geometric, vibrational, and electronic properties serve as a baseline for future theoretical and experimental studies. Such computational analyses are invaluable for elucidating the fundamental chemical characteristics of the molecule, which can guide its potential applications in drug design and materials science.

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